![molecular formula C17H21ClN2O4 B2836841 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(5-chloro-2-methylphenyl)oxalamide CAS No. 899982-47-9](/img/structure/B2836841.png)

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(5-chloro-2-methylphenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Structural Derivatives and Synthesis

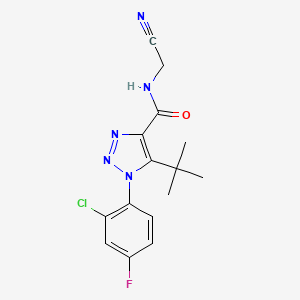

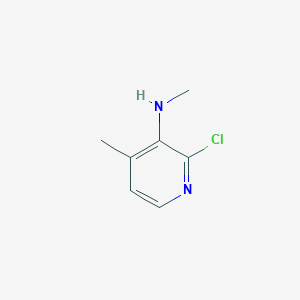

The compound N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(5-chloro-2-methylphenyl)oxalamide is part of a broader class of chemical compounds with diverse applications in scientific research, particularly in the synthesis of functionalized derivatives for potential therapeutic uses. Research highlights the synthesis of functionalized γ-Spirolactone and 2-Oxabicyclo[3.3.0]octane derivatives from nucleophilic oxirane ring opening reactions. These processes lead to the formation of compounds structurally related to N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(5-chloro-2-methylphenyl)oxalamide, demonstrating its relevance in creating bioactive molecules (Santos et al., 2000).

Potential for Drug Development

The structural features of compounds related to N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(5-chloro-2-methylphenyl)oxalamide have been explored for potential therapeutic applications. For instance, derivatives have been synthesized and tested for their selectivity and potency as 5-HT1A receptor agonists, indicating the potential of such compounds in developing new strategies for pain control and possibly for the treatment of depression and anxiety (Franchini et al., 2017).

Contributions to Peptide Synthesis

The compound also plays a role in the synthesis of dipeptide synthons, contributing to the development of novel peptides. The preparation of heterospirocyclic N-(2H-azirin-3-yl)-L-prolinates from related compounds demonstrates its application in peptide synthesis, offering new routes to complex peptide-based structures (Suter et al., 2000).

Exploration in Anticancer and Antidiabetic Research

A novel series of spirothiazolidines analogs, incorporating structural elements similar to N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(5-chloro-2-methylphenyl)oxalamide, have been developed and show significant anticancer and antidiabetic activities. This research indicates the versatility of such compounds in drug discovery, highlighting their potential as a scaffold for designing therapeutic agents (Flefel et al., 2019).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically discussed in the context of drug molecules or bioactive compounds. Without specific information about the biological activity of this compound, it’s difficult to discuss its mechanism of action .

Safety and Hazards

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. This could include further studies to characterize its physical and chemical properties, investigations into its synthesis and reactivity, or exploration of its potential biological activity .

properties

IUPAC Name |

N'-(5-chloro-2-methylphenyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN2O4/c1-11-4-5-12(18)8-14(11)20-16(22)15(21)19-9-13-10-23-17(24-13)6-2-3-7-17/h4-5,8,13H,2-3,6-7,9-10H2,1H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GURLMHOYIJMHBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2COC3(O2)CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(5-chloro-2-methylphenyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl]oxy]acetohydrazide](/img/structure/B2836758.png)

![2-[(4-aminophenyl)thio]-N-[5-(ethylthio)-2-thienyl]acetamide](/img/structure/B2836762.png)

![3-[(E)-2-pyridin-3-ylethenyl]-1H-quinoxalin-2-one](/img/structure/B2836764.png)

methanone](/img/structure/B2836766.png)

![6-[4-(4-methoxyphenyl)piperazino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B2836770.png)

![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2836776.png)

![Methyl 3-({[1-(4-chlorobenzenesulfonyl)pyrrolidin-2-yl]carbamoyl}amino)benzoate](/img/structure/B2836779.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2836780.png)